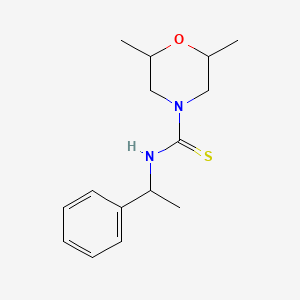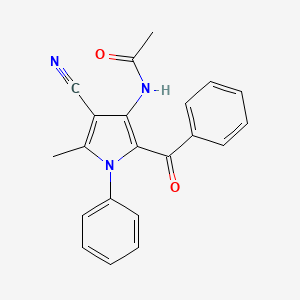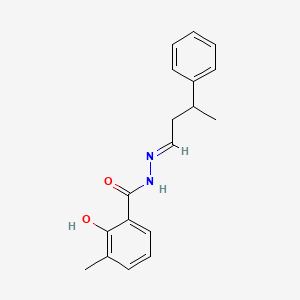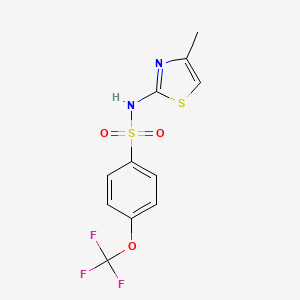![molecular formula C22H24N2OS B4631328 2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine](/img/structure/B4631328.png)
2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves nucleophilic substitution and coupling reactions, with optimization of conditions to achieve high yields. For example, a rapid synthesis method developed for a similar compound, 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, involved two steps with a total yield of up to 44.6% (Kou & Yang, 2022).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is confirmed using techniques such as 1H NMR and MS spectrum. The crystal structure analysis of related compounds, like 2-(4′-Methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, reveals details about molecular conformation and intermolecular hydrogen bonding (Liu et al., 2006).
Chemical Reactions and Properties
Pyrimidine and its derivatives undergo various chemical reactions, including nucleophilic substitution, coupling reactions, and cyclization, leading to a wide range of compounds with potential biological activity. The synthesis and reactions of some 2-Methyl-4-oxo-4 H -1-benzopyrans and their derivatives, for example, demonstrate the versatility of pyrimidine compounds in chemical synthesis (Ibrahim, El-Shaaer, & Hassan, 2002).
Physical Properties Analysis
The physical properties, such as solubility, UV-visible absorption cut-off wavelengths, glass transition temperatures, and thermal stability of pyrimidine-containing polymers like those derived from 2-phenyl-4,6-bis(4-aminophenoxy)pyrimidine, have been thoroughly studied. These polymers show excellent solubility, transparency, and thermal stability, making them suitable for various applications (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including their reactivity and potential antibacterial activity, have been the subject of research. For instance, green synthesis of pyrazoline and pyrimidine derivatives from 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria (Khan et al., 2014).
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical (NLO) Applications
Thiopyrimidine derivatives, including those related to the specified compound, have shown promising applications in the field of nonlinear optics. A study on phenyl pyrimidine derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, highlighted their considerable NLO character. These compounds exhibit larger NLO properties compared to a standard molecule, indicating their potential for optoelectronic associated hi-tech applications. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to explore their structural parameters, electronic, linear, and NLO properties, showing excellent concurrence with experimental data, which confirms the purity and the promising NLO activity of these molecules (Hussain et al., 2020).
Antitumor Activity
Thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, closely related to the specified chemical structure, have been synthesized and evaluated for their antitumor activity. These compounds displayed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The study provided a basis for the development of new anticancer agents, with some derivatives showing activity levels comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).
Synthetic Methodologies
Research has also focused on developing synthetic methodologies for compounds structurally related to 2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine. A rapid synthesis method for 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate in the synthesis of small molecule anticancer drugs, was developed. This method involves nucleophilic substitution and coupling reactions, offering a total yield of up to 44.6% (Kou & Yang, 2022).
Eigenschaften
IUPAC Name |
2-[3-[4-(2-phenylpropan-2-yl)phenoxy]propylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-22(2,18-8-4-3-5-9-18)19-10-12-20(13-11-19)25-16-7-17-26-21-23-14-6-15-24-21/h3-6,8-15H,7,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFIXHXCKYPQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[4-(2-Phenylpropan-2-yl)phenoxy]propylsulfanyl]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631253.png)

![N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4631261.png)

![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4631273.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4631295.png)

![[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4631308.png)
![N-1,3-benzodioxol-5-yl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4631311.png)

![1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4631329.png)
![2-amino-6-[(cyanomethyl)thio]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B4631332.png)

